molecular formula C13H19N3O6S B10993005 Ethyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate

Ethyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate

Cat. No.: B10993005
M. Wt: 345.37 g/mol
InChI Key: BOFBGEVGOOTJNT-UHFFFAOYSA-N
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Description

Ethyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The pyrimidine ring is often synthesized through condensation reactions involving appropriate aldehydes and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium or platinum catalysts.

    Nucleophiles: Sodium hydride, lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrimidine derivatives, such as:

Uniqueness

Ethyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Ethyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrimidine moiety, and a sulfonyl group. These structural components contribute to its chemical reactivity and biological activity.

Property Details
Molecular FormulaC18H22N4O5S
Molecular Weight406.5 g/mol
IUPAC NameThis compound
InChI KeyIZTNJWWVVMDCCR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. This mechanism is crucial for its anti-inflammatory and anticonvulsant effects.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. This compound has shown promise in inhibiting tumor cell proliferation in vitro. For instance, in a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated cytotoxic effects comparable to established chemotherapeutics.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated through various assays. In vivo studies revealed that it significantly reduces inflammatory markers in animal models, suggesting potential use in treating inflammatory diseases . The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial for conditions like rheumatoid arthritis.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro tests showed effectiveness against several bacterial strains, indicating its potential as an antibacterial agent. The compound's ability to disrupt bacterial cell walls may contribute to this activity .

Case Studies

  • Breast Cancer Treatment : A study involving the administration of the compound to breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The combination with doxorubicin showed enhanced efficacy compared to monotherapy.
  • Inflammatory Disease Model : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in paw edema and serum levels of TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory disorders.

Properties

Molecular Formula

C13H19N3O6S

Molecular Weight

345.37 g/mol

IUPAC Name

ethyl 1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate

InChI

InChI=1S/C13H19N3O6S/c1-3-22-12(18)9-5-4-6-16(7-9)23(20,21)10-8(2)14-13(19)15-11(10)17/h9H,3-7H2,1-2H3,(H2,14,15,17,19)

InChI Key

BOFBGEVGOOTJNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(NC(=O)NC2=O)C

Origin of Product

United States

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